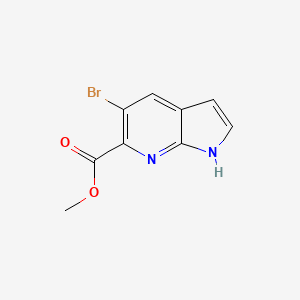

Methyl 5-bromo-7-azaindole-6-carboxylate

説明

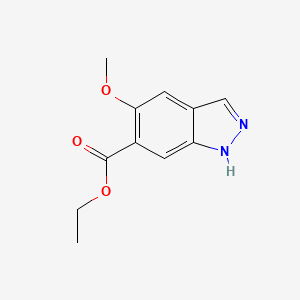

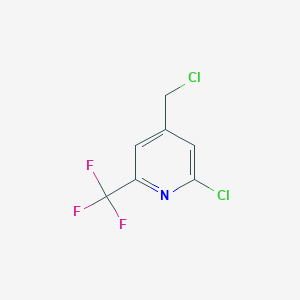

“Methyl 5-bromo-7-azaindole-6-carboxylate” is a heterocyclic compound with the molecular formula C9H7BrN2O2 . It is used as a chemical reagent in organic syntheses .

Synthesis Analysis

The synthesis of “Methyl 5-bromo-7-azaindole-6-carboxylate” involves several steps. One key step is the Suzuki arylation, which is carried out selectively in position C-2 by displacement of the iodine atom vs. the bromine atom in C-4 of the azaindole moiety .Molecular Structure Analysis

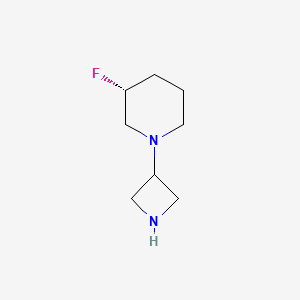

The molecular structure of “Methyl 5-bromo-7-azaindole-6-carboxylate” is represented by the InChI code1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) . This indicates the presence of a bromine atom, a methyl group, and a carboxylate group in the molecule. Chemical Reactions Analysis

“Methyl 5-bromo-7-azaindole-6-carboxylate” is used in the synthesis of various compounds. For instance, it is used in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor that achieves potent antitumor activity while sparing platelets .Physical And Chemical Properties Analysis

“Methyl 5-bromo-7-azaindole-6-carboxylate” is a solid at room temperature . It has a molecular weight of 255.07 . Its solubility and other physicochemical properties such as Log Po/w and Log S can be calculated using various models .科学的研究の応用

C9H7BrN2O2 C_9H_7BrN_2O_2 C9H7BrN2O2

and a molecular weight of 255.07 g/mol . Below is a comprehensive analysis of its scientific research applications, organized into distinct sections for clarity.Kinase Inhibition

Methyl 5-bromo-7-azaindole-6-carboxylate serves as a crucial scaffold in the design of kinase inhibitors. Kinases are enzymes that play a significant role in signal transduction and are targets for cancer therapy due to their involvement in cell growth and proliferation. The azaindole moiety of the compound interacts with the ATP binding site of kinases, which can be exploited to design selective inhibitors .

Medicinal Chemistry

In medicinal chemistry, this compound is valued for its high gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability. It is not a substrate for P-glycoprotein, which means it is less likely to be ejected from cells, making it a good candidate for central nervous system (CNS) drugs. Additionally, it is not an inhibitor of major cytochrome P450 enzymes, indicating a lower risk of drug-drug interactions .

Drug Design

The physicochemical properties of Methyl 5-bromo-7-azaindole-6-carboxylate, such as its molar refractivity and topological polar surface area (TPSA), make it an attractive molecule for drug design. Its calculated log P values suggest moderate lipophilicity, which is favorable for oral bioavailability .

Chemical Synthesis

This compound can be used as a building block in chemical synthesis. Its reactive sites allow for further functionalization, making it a versatile reagent for constructing more complex molecules. The bromine atom, in particular, can undergo various cross-coupling reactions to create new bonds .

Material Science

The azaindole core of the compound can be incorporated into materials to impart specific electronic or photophysical properties. This is particularly relevant in the development of organic semiconductors and light-emitting diodes (LEDs) .

Pharmacokinetics

Its pharmacokinetic profile, including high GI absorption and BBB permeability, is essential for the development of drugs with CNS activity. The compound’s solubility and lipophilicity are also critical parameters in determining its distribution and metabolism in the body .

Safety and Regulatory Studies

Methyl 5-bromo-7-azaindole-6-carboxylate is subject to safety and regulatory studies to determine its hazard potential. Its safety data sheet (SDS) provides information on handling, storage, and disposal, which is crucial for its use in a laboratory setting .

Safety and Hazards

作用機序

Target of Action

Methyl 5-bromo-7-azaindole-6-carboxylate is a derivative of azaindole, which has been widely used as a kinase inhibitor in drug discovery . The primary targets of this compound are protein kinases, which play a crucial role in regulating cellular processes such as cell division, growth, and death .

Pharmacokinetics

The pharmacokinetic properties of Methyl 5-bromo-7-azaindole-6-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also exhibits inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties suggest that Methyl 5-bromo-7-azaindole-6-carboxylate has good bioavailability.

Action Environment

The action, efficacy, and stability of Methyl 5-bromo-7-azaindole-6-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in a dry room at normal temperature . Furthermore, the compound’s action and efficacy can be influenced by factors such as the presence of other drugs or substances that can interact with the same targets or affect the same pathways.

特性

IUPAC Name |

methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMFEXBMSDHVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=CNC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-7-azaindole-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1529612.png)

![Ethyl 7-(boc-amino)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1529629.png)